molecular formula C12H15ClF2N4O B587659 (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride CAS No. 1391468-05-5

(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride

Cat. No.: B587659
CAS No.: 1391468-05-5
M. Wt: 304.726
InChI Key: WFFYUHIEUJKTFR-DAIXLEOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Classification

The compound (αR)-α-[(1R)-1-Aminoethyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride is classified as a triazole-derived alcohol with a stereochemically defined chiral center. Its systematic IUPAC name reflects the presence of a 1,2,4-triazole ring, a 2,4-difluorophenyl group, and an ethanol backbone substituted with an aminoethyl group. Key synonyms include:

  • UK 215364
  • Efinaconazole metabolite H3
  • (αR)-α-[(1R)-1-Aminoethyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride

It belongs to the broader class of azole antifungals, sharing structural motifs with clinically relevant agents such as Fluconazole and Efinaconazole.

Structural Configuration and Stereochemistry

The molecule features two chiral centers at the α-carbon of the ethanol moiety and the aminoethyl side chain, conferring strict (R,R)-stereochemistry. The 1,2,4-triazole ring (N1, N2, N4 positions) adopts a planar conformation, while the 2,4-difluorophenyl group introduces steric and electronic asymmetry. The hydrochloride salt form stabilizes the protonated amine group, enhancing crystallinity.

Key structural attributes :

  • SMILES : [Cl-].C(C1=CC=CC=C1F)FC@(Cn1cncn1)O
  • InChIKey : WFFYUHIEUJKTFR-DAIXLEOSSA-N

Molecular Weight and Empirical Formula

The compound has the empirical formula C₁₂H₁₅ClF₂N₄O and a molecular weight of 304.72 g/mol .

Property Value
Empirical Formula C₁₂H₁₅ClF₂N₄O
Molecular Weight (g/mol) 304.72
CAS Registry Number 1391468-05-5

Relationship to Triazole Alcohol Compounds

This compound is structurally analogous to antifungal triazole alcohols but distinguished by its aminoethyl side chain and fluorophenyl group. Comparative analysis reveals:

  • Efinaconazole : Shares the 1,2,4-triazole core but lacks the aminoethyl substituent.
  • Fluconazole : Contains a difluorophenyl group but uses a bistriazole scaffold without ethanol functionalization.
  • Albaconazole : Features a similar triazole-ethanol backbone but differs in side-chain halogenation.

The aminoethyl group enhances hydrogen-bonding potential, influencing solubility and target binding.

Physicochemical Properties

Solubility Profile

The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves readily in polar aprotic solvents:

  • Dimethyl sulfoxide (DMSO) : >10 mg/mL
  • Methanol : ~5–8 mg/mL
  • Ethanol : ~3–5 mg/mL

Solubility decreases in nonpolar solvents like hexane or dichloromethane.

Melting Point Characteristics

Decomposition occurs above 95°C , with a melting point range of 95–100°C (dec.). The hydrochloride salt form improves thermal stability compared to the free base.

Stability Parameters

  • Light Sensitivity : Degrades under UV exposure, requiring amber glass storage.
  • Hygroscopicity : Absorbs moisture, necessitating desiccant-containing packaging.
  • Long-term Storage : Stable at 2–8°C for >24 months in inert atmospheres.

pH-dependent Behavior

The compound remains stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly alkaline environments (pH >9). Protonation of the amine group at physiological pH enhances water solubility.

Properties

IUPAC Name

(2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4O.ClH/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14;/h2-4,6-8,19H,5,15H2,1H3;1H/t8-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFYUHIEUJKTFR-DAIXLEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

A ketone intermediate may undergo reductive amination with a chiral amine source. For example, using a rhodium catalyst (e.g., bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) and a chiral phosphine ligand (e.g., Mandyphos SL-M004-2) in ethanol under hydrogen pressure (15 kg/cm²) enables enantioselective reduction. This method achieves high enantiomeric excess (e.g., 90:10 ratio of isomers), which is crucial for pharmacological efficacy.

Resolution of Racemic Mixtures

Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can separate enantiomers. However, this approach is less efficient than asymmetric catalysis and is typically avoided in large-scale syntheses.

Formation of the Ethanol Moiety and Hydrochloride Salt

The ethanol group is introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, an epoxide intermediate derived from the triazole core could undergo ring-opening with water or hydroxide, followed by stereospecific reduction.

Final conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water). Crystallization from ethanol/1-methyl-2-pyrrolidone mixtures (3:1) yields the pure hydrochloride form.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Methanol and ethanol are preferred for cyclocondensation and hydrogenation steps due to their polarity and compatibility with basic conditions.

  • Temperature : Reflux conditions (60–80°C) are common for triazole formation, while hydrogenation proceeds optimally at 40–60°C.

Catalysts and Ligands

  • Palladium Catalysts : Pd(PPh3)4 facilitates cross-coupling reactions with yields exceeding 40%.

  • Chiral Ligands : Ferrocene-based phosphines (e.g., Mandyphos SL-M004-2) enable enantioselectivity >90% in hydrogenation steps.

Characterization and Quality Control

Critical analytical data for the target compound include:

Parameter Value Method
Molecular Weight 304.726 g/molMass Spectrometry
1H NMR (DMSO-<i>d</i><sub>6</sub>) δ 2.29 (s, 3H), 7.11–8.98 (m, aromatic)NMR Spectroscopy
Melting Point Not reportedDifferential Scanning

Purification via recrystallization from ethanol/1-methyl-2-pyrrolidone ensures >95% purity, as validated by HPLC .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an antifungal, antibacterial, or antiviral agent due to its triazole ring, which is a common feature in many drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The difluorophenyl group enhances binding affinity and specificity, while the aminoethyl group may facilitate cellular uptake.

Comparison with Similar Compounds

Fluconazole (α-(2,4-difluorophenyl)-α-(1H-triazole-1-methyl)-1H-1,2,4-triazole-1-ethanol)

  • Key Differences: Fluconazole features a methyl-triazole group instead of the aminoethyl side chain in the target compound. The absence of a chiral aminoethyl group in Fluconazole reduces stereochemical complexity but may limit target specificity.
  • Biological Activity : Fluconazole is a broad-spectrum antifungal agent effective against Candida species. Its stability and efficacy are well-documented in clinical studies .

α-Butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

  • Key Differences: Substitution of 2,4-difluorophenyl with 2,4-dichlorophenyl increases lipophilicity, which may enhance membrane penetration but raise toxicity risks.
  • Physicochemical Properties : Higher density (1331 kg/m³ at 296 K) compared to Fluconazole suggests differences in crystalline packing and solubility .

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol

  • Molecular weight (353.36 g/mol) exceeds that of the target compound, possibly impacting bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (Hydrochloride) C₁₄H₁₆F₂N₄O•HCl (est.) ~350.76 (1R)-1-Aminoethyl, 2,4-difluorophenyl Inferred antifungal
Fluconazole C₁₃H₁₂F₂N₆O 306.27 Methyl-triazole, 2,4-difluorophenyl Broad-spectrum antifungal
α-Butyl-α-(2,4-dichlorophenyl) C₁₄H₁₇Cl₂N₃O 326.21 Butyl, 2,4-dichlorophenyl Not reported
Pyran-oxy derivative C₁₇H₂₁F₂N₃O₃ 353.36 Tetrahydro-2H-pyran-2-yloxy Not reported

Research Findings and Implications

  • Fluconazole Stability : Evidence highlights validated bioassay methods for Fluconazole stability testing, emphasizing the need for similar protocols for the target compound .
  • Chirality Effects : The (alphaR,1R) configuration in the target compound may enhance enantioselective binding compared to racemic mixtures of analogues like the α-butyl-α-(2,4-dichlorophenyl) compound .
  • Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility over neutral analogues, a critical factor for intravenous formulations.

Biological Activity

(αR)-α-[(1R)-1-Aminoethyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C12H14F2N4OHClC_{12}H_{14}F_{2}N_{4}O\cdot HCl, with a molecular weight of approximately 344.2 g/mol. It features a triazole ring, which is known for its biological relevance in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Hep-G2 Cell Line
A notable study evaluated the cytotoxicity of several triazole derivatives against the Hep-G2 liver cancer cell line. The results indicated that compounds with similar structural characteristics to (αR)-α-[(1R)-1-Aminoethyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol hydrochloride exhibited significant anti-proliferative activity. For instance:

  • Compound A : Cell viability of 11.72% at 100 µg/mL.
  • Compound B : Cell viability of 12.93% at 100 µg/mL.

These findings suggest that the presence of electronegative substituents like fluorine enhances cytotoxicity against Hep-G2 cells .

The mechanism by which (αR)-α-[(1R)-1-Aminoethyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol hydrochloride exerts its anticancer effects is believed to involve the inhibition of specific metabolic pathways crucial for cancer cell survival. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence biological activity:

  • Fluorine Substituents : The introduction of fluorine atoms at positions 2 and 4 on the phenyl ring enhances cytotoxicity.
  • Aminoethyl Group : The presence of an aminoethyl side chain is critical for maintaining activity against cancer cell lines.
CompoundCell Viability (%) at 100 µg/mLIC50 (µg/mL)
(αR)-compound12.9355.40
Compound A11.72Not reported
Compound B10.99Not reported

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride, and how can its stereochemical purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with a chiral precursor (e.g., (1R)-1-aminoethyl derivatives) to establish stereochemistry. Use coupling reactions (e.g., nucleophilic substitution) to introduce the 2,4-difluorophenyl and triazole groups. Finalize with HCl salt formation .
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the desired enantiomer. Verify purity via 1H-NMR^{1}\text{H-NMR} (e.g., NOE experiments) or X-ray crystallography .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd or Cu) to enhance yield and selectivity in triazole formation .

Q. How can researchers validate the antifungal mechanism of action for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against fungal cytochrome P450 enzymes (e.g., CYP51) using spectrophotometric or fluorometric methods. Compare IC50_{50} values with known antifungals like fluconazole .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal lanosterol 14α-demethylase .
  • Resistance profiling : Assess activity against azole-resistant strains via broth microdilution assays (CLSI guidelines) .

Advanced Research Questions

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC50_{50} values across fungal strains)?

  • Methodology :

  • Assay standardization : Ensure consistent experimental conditions (pH, temperature, inoculum size). Use internal controls (e.g., ketoconazole) .
  • Metabolic profiling : Investigate fungal metabolism of the compound via LC-MS to identify degradation products that may alter efficacy .
  • Computational validation : Apply machine learning models to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Q. What strategies are recommended for assessing environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Identify byproducts using high-resolution mass spectrometry (HRMS) .
  • Soil/water microcosms : Evaluate biodegradation using OECD 307/308 guidelines. Quantify residual compound via SPE-LC/MS/MS .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50_{50} for aquatic organisms) using software like EPI Suite .

Q. How can enantiomeric impurities impact pharmacological outcomes, and what analytical methods detect them?

  • Methodology :

  • Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with polar organic mobile phases. Validate via spiked impurity recovery tests .
  • Circular dichroism (CD) : Compare CD spectra of enantiomers to confirm structural integrity .
  • Pharmacokinetic profiling : Compare AUC and t1/2t_{1/2} of enantiomers in rodent models to assess toxicity risks .

Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). Analyze via response surface methodology (RSM) .
  • In-line monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically .
  • Green chemistry metrics : Calculate E-factor and atom economy to prioritize sustainable protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.